molecular formula C26H21N3O5 B2831292 Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate CAS No. 1217712-92-9

Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B2831292
CAS No.: 1217712-92-9
M. Wt: 455.47
InChI Key: SWDNLVJVNOMMMY-UHFFFAOYSA-N
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Description

Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.47. The purity is usually 95%.
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Scientific Research Applications

Photosensitized Reactions

Dimethyl-1-cyclohexenylcarbinol undergoes photosensitized reactions, yielding a variety of products upon UV irradiation in aqueous t-butyl alcohol with m-xylene as the photosensitizer. This reaction pathway suggests potential applications in photochemistry, where specific conditions can lead to diverse products, indicating the compound's role in photosensitized reactions and its utility in studying photochemical processes (Marshall & Greene, 1969).

Crystal Structure Analysis

The crystal structure of a similar compound, C17H19NO8, shows a cyclohexanone ring adopting a chair conformation. This structural insight is crucial for understanding the molecular geometry and potential reactivity of related compounds. The detailed crystallographic analysis helps in designing molecules with desired physical and chemical properties for various applications (Begum et al., 2012).

Catalytic Activity in Organic Synthesis

The precursor trivertal leads to the synthesis of a stable spirocyclic (alkyl)(amino)carbene, demonstrating the compound's utility in organic synthesis. This application is particularly relevant in the context of catalysis, where the compound's ability to act as a ligand for transition metal-based catalysts enhances the efficiency of hydroamination reactions. Such reactions are pivotal in synthesizing nitrogen-containing heterocycles, showcasing the compound's significance in facilitating complex organic transformations (Zeng et al., 2009).

Photopolymer Matrices Incorporation

The second-order optical properties of anionic derivatives with crystalline sizes from 10 nm to 300 nm were studied, revealing an electric field enhancement. This finding indicates the compound's role in enhancing the intrinsic hyperpolarizability of photopolymer matrices, underscoring its potential in developing materials with specific optical properties (Kolev et al., 2007).

Enamine Chemistry and Adamantane Derivatives Synthesis

The compound serves as a precursor in the synthesis of adamantane derivatives, demonstrating its application in enamine chemistry. This synthesis route involves multiple sigmatropic rearrangements, emphasizing the compound's utility in creating complex molecular architectures with potential applications in pharmaceuticals and materials science (Hickmott et al., 1985).

Properties

IUPAC Name

dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5/c1-15-4-8-17(9-5-15)21-19(24(31)33-2)23(30)20(25(32)34-3)22(26(21,13-28)14-29)18-10-6-16(12-27)7-11-18/h4-11,20-22,30H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNLVJVNOMMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=C(C=C3)C#N)C(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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